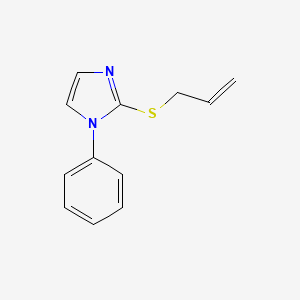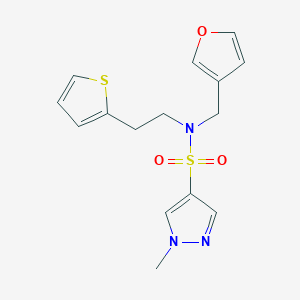
1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The molecule also contains a phenyl group (a ring of six carbon atoms, akin to benzene) and a prop-2-en-1-ylsulfanyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the atoms within the imidazole ring, the phenyl group, and the prop-2-en-1-ylsulfanyl group . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The imidazole ring, for example, is a common component of many biologically active molecules and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .科学的研究の応用
a. Catalysis and Cross-Coupling Reactions: PPSI can serve as a ligand or catalyst in various organic transformations. Researchers have explored its use in Suzuki-Miyaura cross-coupling reactions, Heck reactions, and other C-C bond-forming processes. Its unique sulfur-containing substituent enhances reactivity and selectivity.
b. Antimicrobial Properties: PPSI derivatives have demonstrated antimicrobial activity against bacteria, fungi, and parasites. Their mode of action involves disrupting cell membranes or inhibiting specific enzymes. These compounds could be valuable in developing new antibiotics or antifungal agents.
c. Anti-Inflammatory Agents: PPSI derivatives have shown anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Researchers are investigating their potential as novel anti-inflammatory drugs.
Crystal Engineering and Solid-State Properties
PPSI has been studied in the context of single crystal analysis. Some relevant properties include:
a. Mechanical Properties: Using molecular dimension simulations, researchers have calculated elastic constants, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio for PPSI-based compounds. These properties correlate with molecular structure and provide insights into crystal behavior .
b. Electrostatic Potential (ESP) Mapping: ESP values at atomic positions reveal sites of molecular interactions. ESP analysis aids in understanding molecular reactivity in industrial research.
Chalcone Derivatives and Photophysics
While not directly related to PPSI, chalcone derivatives share structural similarities. For instance:
a. (2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one (DPNP): This chalcone derivative has been characterized based on spectral (IR, 1 HNMR & 13 C NMR) and X-ray crystallographic data. Its photophysical properties make it interesting for optoelectronic applications .
作用機序
Safety and Hazards
特性
IUPAC Name |
1-phenyl-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-10-15-12-13-8-9-14(12)11-6-4-3-5-7-11/h2-9H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTXUEZODYLSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=CN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl morpholine-4-carboxylate](/img/structure/B2694379.png)

![3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2694381.png)
![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)
![1-Methyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2694384.png)
![N-[3-(2-Chloro-6-methylphenyl)propyl]prop-2-enamide](/img/structure/B2694387.png)

![Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2694389.png)
![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2694390.png)
![2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2694391.png)


![2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine](/img/structure/B2694400.png)
